依帕洛尔-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

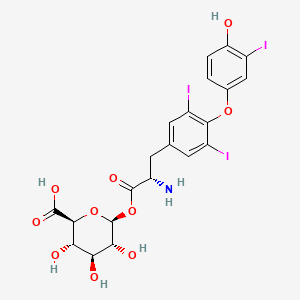

Molecular Structure Analysis

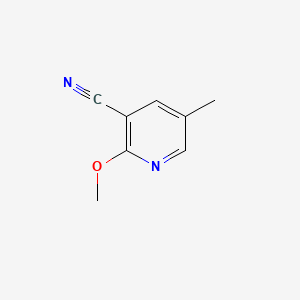

The molecular formula of Epanolol-d5 is C20H18D5N3O4 . The InChI string representation of its structure isInChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19 (16)27-14-18 (25)13-22-9-10-23-20 (26)11-15-5-7-17 (24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2, (H,23,26)/i13D2,14D2,18D . Physical And Chemical Properties Analysis

The molecular weight of Epanolol-d5 is 374.45 g/mol . The density is 1.3±0.1 g/cm3 . The boiling point is 689.7±55.0°C at 760 mmHg .科学研究应用

药效学方面和抗心绞痛作用

依帕洛尔是一种 β-肾上腺素受体部分激动剂,其选择性激动剂活性明显低于异丙肾上腺素等全激动剂。它在人体中的药效学特性与在动物模型中观察到的特性类似,显示出对静息心率、血压和各种心脏血流动力学参数的最小降低。依帕洛尔的独特药理学特征表明其作为一种有效的抗心绞痛药物的潜力,特别是当每天一次以 200 毫克的剂量给药时。据信该剂量保留了对 β1-肾上腺素受体的选择性,表明在不产生与传统抗心绞痛治疗相关的常见副作用的情况下,为心血管疾病的治疗应用提供了一个有希望的途径 (J. Harry,2012)。

生物蓄积和环境影响

虽然与依帕洛尔-d5 没有直接关系,但对生物蓄积的研究,如十甲基五环硅氧烷 (D5) 的研究,展示了了解药物化合物的环境影响和生物蓄积潜力的重要性。此类研究强调了对新药进行全面评估的必要性,以确保其安全和可持续使用,这可能会影响药物的研发和审批(包括与this compound 相关的药物)的研究和监管方法 (F. Gobas 等人,2015)。

Omega-3 脂肪酸和神经变性

对 omega-3 脂肪酸(如 EPA 和 DHA)的研究提供了对神经保护特性和各种神经退行性和神经系统疾病的潜在治疗益处的见解。该研究方向突出了探索不同化合物(包括this compound)对大脑健康和神经功能的影响的更广泛的科学兴趣。了解各种化合物对大脑的独特和共同作用可以增强我们对它们在治疗情绪障碍、阿尔茨海默病和其他认知损伤等疾病中的治疗潜力的认识 (S. Dyall,2015)。

从 Omega-3 脂肪酸中获得的心血管健康见解

在心血管健康中探索 omega-3 脂肪酸,检查它们对生物学途径、生理风险因素和临床终点的影响,为this compound 的研究提供了有价值的视角。此类研究有助于更深入地了解特定化合物如何影响心血管结局,从而可能指导this compound 在心血管疾病中的治疗使用。对 EPA、DPA 和 DHA 的作用进行区分表明,可能需要对this compound 的应用采取细致入微的方法,以优化其在心血管治疗中的益处 (D. Mozaffarian & Jason H. Y. Wu,2012)。

作用机制

- Epanolol-d5 acts as a selective β-adrenoceptor partial agonist . Its agonist activity is approximately 20-25% of that of the full agonist isoprenaline .

Target of Action

Mode of Action

Pharmacokinetics

生化分析

Biochemical Properties

Epanolol-d5, like Epanolol, is a selective β-adrenoceptor partial agonist . It interacts with β-adrenoceptors, proteins that play a crucial role in mediating the physiological responses to epinephrine and norepinephrine . The nature of these interactions involves the binding of Epanolol-d5 to the receptors, which modulates their activity and influences biochemical reactions .

Cellular Effects

It reduces heart rate and decreases contractility, but does not alter cardiac pump function or vascular resistance . These effects are likely due to its interaction with β-adrenoceptors, which are involved in regulating heart rate and contractility .

Molecular Mechanism

Epanolol, its parent compound, is known to exert its effects at the molecular level through its interaction with β-adrenoceptors . It acts as a partial agonist, meaning it binds to these receptors and partially activates them .

Temporal Effects in Laboratory Settings

Studies on Epanolol have shown that it has immediate effects on heart rate and contractility, with these effects being observed 15 minutes after administration .

Dosage Effects in Animal Models

Studies on Epanolol have shown that it has a significant effect on heart rate and contractility in animal models .

Metabolic Pathways

As a β-adrenoceptor partial agonist, it is likely involved in pathways related to the metabolism of epinephrine and norepinephrine .

Transport and Distribution

Given its interaction with β-adrenoceptors, it is likely that it is transported to cells and tissues where these receptors are present .

Subcellular Localization

Given its interaction with β-adrenoceptors, it is likely localized to the cell membrane where these receptors are typically found .

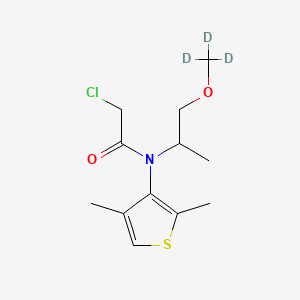

属性

| { "Design of the Synthesis Pathway": "The synthesis of Epanolol-d5 can be achieved through the modification of the synthesis pathway of Epanolol. The key step involves the replacement of hydrogen atoms with deuterium atoms at specific positions in the molecule. This can be accomplished using deuterated reagents and solvents in the synthesis reactions.", "Starting Materials": [ "3-(2-Propoxyphenoxy)-1,2-propanediol", "Sodium borohydride (NaBH4)", "Deuterated solvents (e.g. deuterated methanol, deuterated water)" ], "Reaction": [ "Reduction of 3-(2-Propoxyphenoxy)-1,2-propanediol with NaBH4 in deuterated solvent to form Epanolol-d5", "Purification of Epanolol-d5 using chromatography techniques" ] } | |

| 1794938-87-6 | |

分子式 |

C20H23N3O4 |

分子量 |

374.452 |

IUPAC 名称 |

N-[2-[[3-(2-cyanophenoxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19(16)27-14-18(25)13-22-9-10-23-20(26)11-15-5-7-17(24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2,(H,23,26)/i13D2,14D2,18D |

InChI 键 |

YARKMNAWFIMDKV-RGATXGMCSA-N |

SMILES |

C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O |

同义词 |

N-[2-[[3-(2-Cyanophenoxy)-2-hydroxy(propyl-d5)]amino]ethyl]-4-hydroxybenzeneacetamide; ICI 141292-d5; Visacor-d5; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzamide](/img/structure/B587699.png)